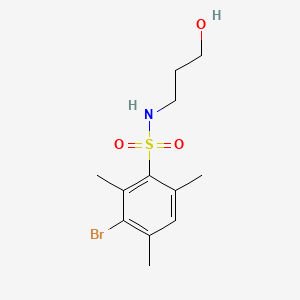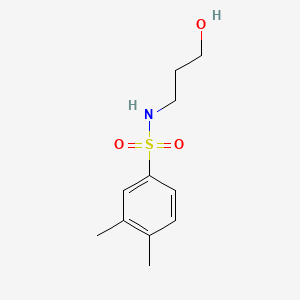
Cis-1-chloro-1,3-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-1-chloro-1,3-butadiene is an organic compound with the molecular formula C4H5Cl. It is a chlorinated derivative of butadiene, characterized by the presence of a chlorine atom attached to the first carbon of the butadiene chain. The (Z)-configuration indicates that the chlorine and the hydrogen on the double-bonded carbons are on the same side, giving the molecule its unique geometric structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cis-1-chloro-1,3-butadiene can be achieved through various methods. One common approach involves the chlorination of butadiene. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the (Z)-isomer. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to favor the (Z)-configuration.
Industrial Production Methods: On an industrial scale, this compound can be produced through the selective chlorination of butadiene using chlorine gas. The process involves controlling the reaction parameters, such as temperature and pressure, to maximize the yield of the desired isomer. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Cis-1-chloro-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert this compound to butadiene or other less chlorinated compounds.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Chlorinated butadiene derivatives.
Reduction: Butadiene or less chlorinated compounds.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
科学的研究の応用
Cis-1-chloro-1,3-butadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research on this compound includes its potential effects on biological systems, particularly its interactions with cellular components and its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty polymers and materials with unique properties, such as enhanced chemical resistance and mechanical strength.
作用機序
The mechanism of action of Cis-1-chloro-1,3-butadiene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially affecting their function and leading to various biological effects.
類似化合物との比較
1,3-Butadiene: A non-chlorinated analog with similar structural features but lacking the chlorine atom.
1-Chloro-1,3-butadiene: The (E)-isomer of the compound, with the chlorine and hydrogen on opposite sides of the double bond.
Chloroprene: A related compound used in the production of synthetic rubber.
Uniqueness: Cis-1-chloro-1,3-butadiene is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
10033-99-5 |
|---|---|
分子式 |
C18H37NO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate](/img/structure/B1179357.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-aMino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2](/img/new.no-structure.jpg)
![[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene](/img/structure/B1179359.png)






